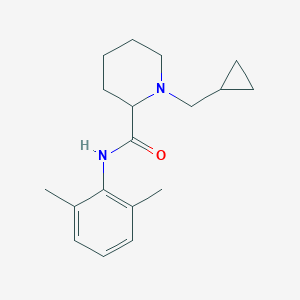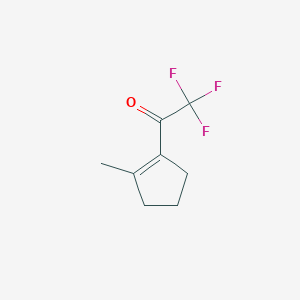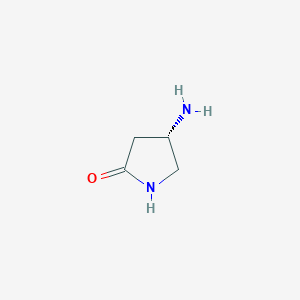![molecular formula C10H11NO B066753 3-Isopropylfuro[3,2-c]pyridine CAS No. 182819-55-2](/img/structure/B66753.png)
3-Isopropylfuro[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropylfuro[3,2-c]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a pyridine ring and a furan ring.
Mecanismo De Acción
The mechanism of action of 3-Isopropylfuro[3,2-c]pyridine is not yet fully understood. However, it has been proposed that it may act as a DNA intercalator and inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Isopropylfuro[3,2-c]pyridine has potential biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Isopropylfuro[3,2-c]pyridine in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its efficacy.
Direcciones Futuras
There are several future directions for the study of 3-Isopropylfuro[3,2-c]pyridine. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and Alzheimer's disease. Another direction is to study its potential as a ligand for catalytic reactions in organic synthesis. Additionally, further research is needed to fully understand its mechanism of action and optimize its efficacy.
Métodos De Síntesis
The synthesis of 3-Isopropylfuro[3,2-c]pyridine involves a multi-step process. The first step involves the reaction of 2-methyl-2-butene with 3,4-dihydro-2H-pyran in the presence of a Lewis acid catalyst to form 3-isopropyl-2,5-dihydropyran. This intermediate is then reacted with 2,3-dichloropyridine in the presence of a base to form 3-Isopropylfuro[3,2-c]pyridine.
Aplicaciones Científicas De Investigación
3-Isopropylfuro[3,2-c]pyridine has potential applications in various fields of science. It has been studied as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. It has also been studied as a potential ligand for catalytic reactions in organic synthesis.
Propiedades
Número CAS |
182819-55-2 |
|---|---|
Nombre del producto |
3-Isopropylfuro[3,2-c]pyridine |
Fórmula molecular |
C10H11NO |
Peso molecular |
161.2 g/mol |
Nombre IUPAC |
3-propan-2-ylfuro[3,2-c]pyridine |
InChI |
InChI=1S/C10H11NO/c1-7(2)9-6-12-10-3-4-11-5-8(9)10/h3-7H,1-2H3 |
Clave InChI |
FJOIZSMORSSUAP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=COC2=C1C=NC=C2 |
SMILES canónico |
CC(C)C1=COC2=C1C=NC=C2 |
Sinónimos |
Furo[3,2-c]pyridine,3-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B66673.png)
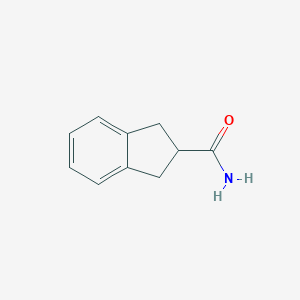

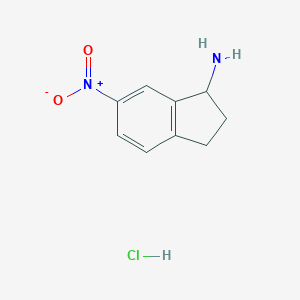
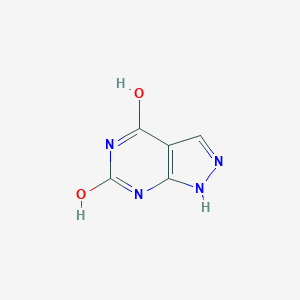
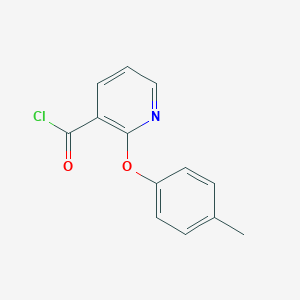
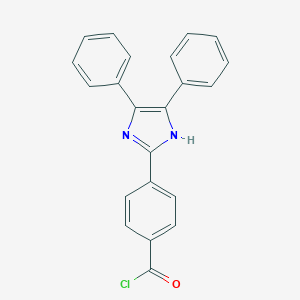
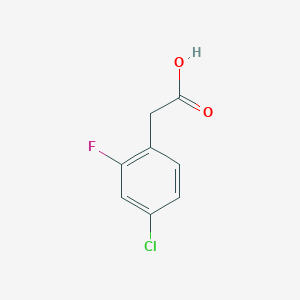
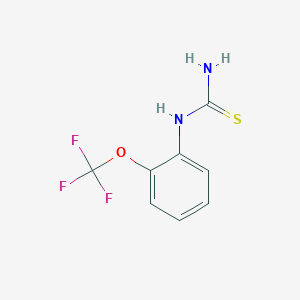
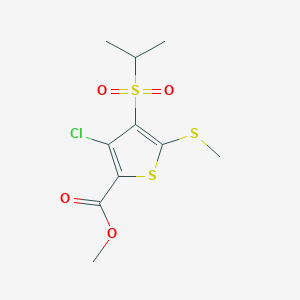
![3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene](/img/structure/B66702.png)
